6-(3-Fluoro-2-methylphenyl)pyridin-3-ol
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Overview
Description
6-(3-Fluoro-2-methylphenyl)pyridin-3-ol is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of high-temperature fluorination reactions. For example, the reaction of pyridine with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) at elevated temperatures can yield fluorinated pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-2-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can yield various substituted derivatives .
Scientific Research Applications
6-(3-Fluoro-2-methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their unique properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-2-methylphenyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to various biological effects, including enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)pyridin-3-ol: Similar in structure but with two fluorine atoms instead of one.
3,6-Difluoro-2-methoxypyridine: Another fluorinated pyridine with different substituents.
Uniqueness
6-(3-Fluoro-2-methylphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3-fluoro-2-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)12-6-5-9(15)7-14-12/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKZUALUXIRBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692478 |
Source
|
Record name | 6-(3-Fluoro-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-77-0 |
Source
|
Record name | 6-(3-Fluoro-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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